Cas no 1490916-34-1 (propan-2-yl N-(azetidin-3-yl)carbamate)
propan-2-yl N-(azetidin-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- propan-2-yl N-(azetidin-3-yl)carbamate
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- Inchi: 1S/C7H14N2O2/c1-5(2)11-7(10)9-6-3-8-4-6/h5-6,8H,3-4H2,1-2H3,(H,9,10)
- InChI Key: ZIGWUQCEXUFSTK-UHFFFAOYSA-N
- SMILES: C(OC(C)C)(=O)NC1CNC1
propan-2-yl N-(azetidin-3-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92460-1G |
propan-2-yl N-(azetidin-3-yl)carbamate |
1490916-34-1 | 95% | 1g |
¥ 2,560.00 | 2023-04-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00779072-1g |
Propan-2-yl N-(azetidin-3-yl)carbamate |
1490916-34-1 | 97% | 1g |
¥3402.0 | 2023-04-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92460-100mg |
propan-2-yl N-(azetidin-3-yl)carbamate |
1490916-34-1 | 95% | 100mg |
¥765.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92460-250mg |
propan-2-yl N-(azetidin-3-yl)carbamate |
1490916-34-1 | 95% | 250mg |
¥1023.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92460-500mg |
propan-2-yl N-(azetidin-3-yl)carbamate |
1490916-34-1 | 95% | 500mg |
¥1709.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92460-1g |
propan-2-yl N-(azetidin-3-yl)carbamate |
1490916-34-1 | 95% | 1g |
¥2561.0 | 2024-04-24 | |
| Ambeed | A388797-1g |
Propan-2-yl N-(azetidin-3-yl)carbamate |
1490916-34-1 | 97% | 1g |
$495.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92460-100.0mg |
propan-2-yl N-(azetidin-3-yl)carbamate |
1490916-34-1 | 95% | 100.0mg |
¥765.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92460-250.0mg |
propan-2-yl N-(azetidin-3-yl)carbamate |
1490916-34-1 | 95% | 250.0mg |
¥1023.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92460-500.0mg |
propan-2-yl N-(azetidin-3-yl)carbamate |
1490916-34-1 | 95% | 500.0mg |
¥1709.0000 | 2025-04-12 |
propan-2-yl N-(azetidin-3-yl)carbamate Suppliers
propan-2-yl N-(azetidin-3-yl)carbamate Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on propan-2-yl N-(azetidin-3-yl)carbamate
Professional Introduction to Propan-2-yl N-(azetidin-3-yl)carbamate (CAS No. 1490916-34-1)
Propan-2-yl N-(azetidin-3-yl)carbamate, identified by the Chemical Abstracts Service Number (CAS No.) 1490916-34-1, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound belongs to the class of carbamates, which are widely recognized for their versatile biological activities and potential therapeutic applications. The structural framework of propan-2-yl N-(azetidin-3-yl)carbamate incorporates a propyl group and an azetidine moiety, elements that contribute to its unique chemical properties and biological interactions.
The azetidine ring, a saturated heterocyclic structure, is known for its ability to modulate various biological pathways due to its rigid yet flexible three-membered ring system. This feature makes it a valuable scaffold in drug design, particularly in the development of enzyme inhibitors and receptor modulators. The carbamate functional group, on the other hand, is frequently employed in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets in a predictable manner. Together, these structural components endow propan-2-yl N-(azetidin-3-yl)carbamate with a promising profile for further exploration in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of propan-2-yl N-(azetidin-3-yl)carbamate with high precision. Studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and metabolic disorders. The propyl group, while seemingly modest in size, has been shown to influence the compound's solubility and bioavailability, making it an important consideration in formulating potential therapeutics.
In the realm of academic research, propan-2-yl N-(azetidin-3-yl)carbamate has been investigated as a potential lead compound for developing novel treatments against neurological disorders. The azetidine ring's ability to cross the blood-brain barrier has been particularly noted, suggesting its utility in central nervous system (CNS) drug development. Preliminary studies have demonstrated that derivatives of this compound may interact with neurotransmitter systems, offering a new avenue for therapeutic intervention.
The synthesis of propan-2-yl N-(azetidin-3-yl)carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis, have been employed to enhance the efficiency of the process. These techniques not only improve the scalability of production but also allow for the introduction of structural modifications that can fine-tune the biological activity of the compound.
From a pharmacokinetic perspective, propan-2-yl N-(azetidin-3-yl)carbamate exhibits moderate oral bioavailability and a reasonable half-life, indicating its potential as a viable therapeutic agent. However, further studies are needed to fully understand its metabolic pathways and potential side effects. Investigating these aspects will be crucial for advancing this compound into clinical trials and ultimately into therapeutic use.
The role of propan-2-yl N-(azetidin-3-y l)carbamate in addressing unmet medical needs is underscored by its unique structural features and promising preclinical data. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in the development of innovative treatments across multiple therapeutic areas. The intersection of medicinal chemistry with computational biology has accelerated the pace at which such compounds can be discovered and evaluated, bringing us closer to realizing their full potential.
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